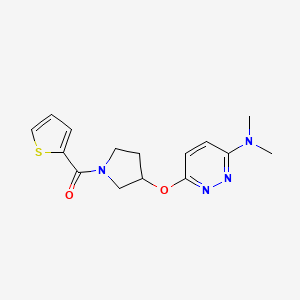
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone , a complex organic molecule, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on available research findings.
Structural Characteristics
The compound features several key structural components:
- Pyridazine Ring : Known for its diverse biological activities.
- Pyrrolidine Moiety : Associated with various pharmacological effects.
- Thiophenyl Group : Imparts unique electronic properties and may enhance biological interactions.
The molecular formula is C18H23N5O3, with a molecular weight of approximately 357.414 g/mol, indicating a complex structure conducive to multiple biological interactions .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes and receptors. The presence of the pyridazine ring suggests potential inhibitory or modulatory effects on various cellular pathways, which have been observed in related compounds .
Anticancer Properties
Related compounds have demonstrated anticancer properties, suggesting that this compound may also interact with cellular pathways involved in cancer progression. For instance, studies on pyridazine derivatives indicate their role in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Functional groups within the compound may confer antimicrobial properties. Pyrrolidine derivatives have been shown to exhibit antibacterial and antifungal activities, indicating that similar effects could be explored for this compound. In vitro studies are necessary to evaluate its effectiveness against specific pathogens .
Synthesis Approaches
The synthesis of this compound can be achieved through multi-step synthetic routes involving:
- Formation of the Pyridazine Ring : Utilizing hydrazine or aryl hydrazines.
- Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.
- Construction of the Pyrrolidine Ring : Through cyclization reactions.
- Linking Functional Groups : Using alkylating agents to form ether bonds .
Research Findings and Case Studies
Research on similar compounds provides insights into the potential applications of this compound. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains dimethylamino group | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups | Anticancer activity |
This table illustrates how structural similarities can influence biological activity, highlighting the need for further investigation into this compound's specific effects .
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-18(2)13-5-6-14(17-16-13)21-11-7-8-19(10-11)15(20)12-4-3-9-22-12/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOACCYHBOVDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













